molecular formula C13H18ClFN2O B13590907 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride

Cat. No.: B13590907
M. Wt: 272.74 g/mol
InChI Key: XHEJCPGBHQBFOP-RFVHGSKJSA-N
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Description

2-(2-Fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride is a chiral acetamide derivative featuring a fluorinated aromatic ring and a piperidine moiety. Its molecular formula is C₇H₁₁ClN₂O₂S (including the hydrochloride counterion), with a molecular weight of 228.74 g/mol . It is primarily utilized as a building block in medicinal chemistry for the synthesis of targeted therapeutics, though specific pharmacological data remain underexplored in the provided evidence .

Properties

Molecular Formula

C13H18ClFN2O

Molecular Weight

272.74 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-6-2-1-4-10(12)8-13(17)16-11-5-3-7-15-9-11;/h1-2,4,6,11,15H,3,5,7-9H2,(H,16,17);1H/t11-;/m1./s1

InChI Key

XHEJCPGBHQBFOP-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)CC2=CC=CC=C2F.Cl

Canonical SMILES

C1CC(CNC1)NC(=O)CC2=CC=CC=C2F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride typically involves the reaction of 2-fluorobenzoyl chloride with (3R)-piperidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications in Piperidine-Based Acetamides

The following table summarizes key structural and functional differences between the target compound and related piperidine-acetamide derivatives:

Compound Name Key Structural Features Unique Properties/Biological Implications Reference
2-(2-Fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride Fluorophenyl group, (3R)-piperidine, hydrochloride salt Enhanced solubility; stereospecific interactions
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride Trifluoroacetamide, oxolane ring, piperidin-4-yl Increased lipophilicity; altered metabolic stability
N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride Ethyl linker between piperidine and acetamide Improved blood-brain barrier penetration
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride Methyl group on piperidine nitrogen Reduced basicity; modified receptor affinity

Key Observations :

  • The (3R)-piperidine configuration may enhance binding specificity compared to racemic or non-chiral analogs, as seen in studies of similar stereosensitive compounds .
  • The hydrochloride salt improves aqueous solubility, a feature shared with other piperidine-acetamide salts but absent in neutral analogs .

Role of Halogenation and Aromatic Substitution

Halogenation patterns significantly influence bioactivity. For example:

  • 2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide (): The dual chloro/fluoro substitution and hydroxy group confer distinct reactivity in nucleophilic environments, contrasting with the single fluorophenyl group in the target compound .

Impact of Piperidine Ring Modifications

Compound Name Piperidine Substituent Functional Outcome
Target Compound (3R)-piperidin-3-yl Stereospecific receptor binding
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride 3-methyl, piperidin-4-yl Altered steric hindrance; reduced solubility
N-(4-Methylpiperidin-4-yl)acetamide hydrochloride 4-methyl, piperidin-4-yl Increased rigidity; modified pharmacokinetics

The piperidine ring position (3-yl vs. 4-yl) and substituents (methyl, ethyl) influence conformational flexibility and interaction with biological targets. The 3R configuration in the target compound may favor interactions with chiral binding pockets, as observed in opioid receptor ligands .

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